N-(1-Allyl-3-(phenylsulfonyl)-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-2-furamide
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Overview
Description
N-(1-Allyl-3-(phenylsulfonyl)-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-2-furamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Allyl-3-(phenylsulfonyl)-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-2-furamide typically involves multi-step organic reactions. The starting materials and reagents may include allyl halides, phenylsulfonyl chlorides, and furamides. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-Allyl-3-(phenylsulfonyl)-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group or other functional groups within the molecule.
Substitution: Substitution reactions can occur at the allyl or phenylsulfonyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst choices.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Allyl-3-(phenylsulfonyl)-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-2-furamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other heterocyclic compounds with sulfonyl and furamide groups. Examples include:
- N-(1-Allyl-3-(phenylsulfonyl)-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-2-furamide analogs with different substituents.
- Other pyrroloquinoxaline derivatives with varying functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C24H18N4O4S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H18N4O4S/c1-2-14-28-22-20(25-17-11-6-7-12-18(17)26-22)21(33(30,31)16-9-4-3-5-10-16)23(28)27-24(29)19-13-8-15-32-19/h2-13,15H,1,14H2,(H,27,29) |
InChI Key |
OUCMWNCMKQCHLG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4)NC(=O)C5=CC=CO5 |
Origin of Product |
United States |
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